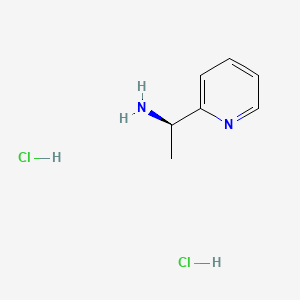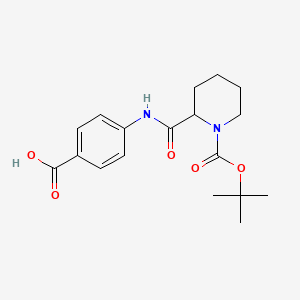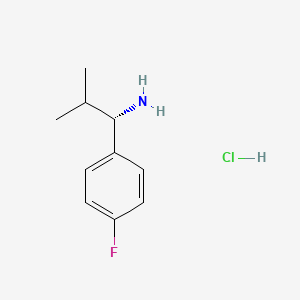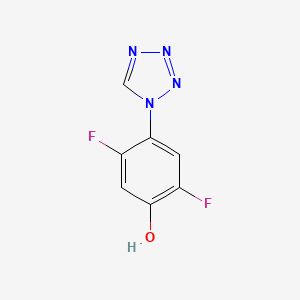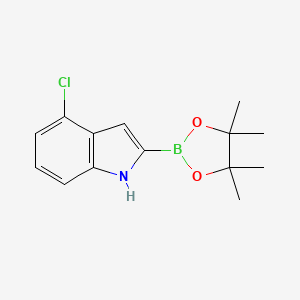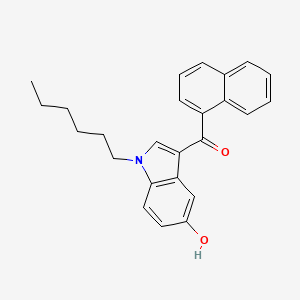
(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound JWH 019 5-hydroxyindole metabolite is a significant metabolite of the synthetic cannabinoid JWH 019. JWH 019 is a cannabimimetic indole that shows a high affinity for both the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . The 5-hydroxyindole metabolite is expected to be a major metabolite of JWH 019, detectable in serum and urine .
Mechanism of Action
Target of Action
The primary targets of the JWH 019 5-hydroxyindole metabolite are the central cannabinoid (CB1) and the peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
JWH 019 5-hydroxyindole metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them with high affinity . This interaction triggers a series of changes in the cell, leading to the activation of various signaling pathways . The affinities of JWH 019 for both CB1 and CB2 are superior to those of the traditional cannabinoid, Δ9-tetrahydrocannabinol (Δ9-THC) .
Biochemical Pathways
It is known that the compound can undergo oxidation to form hydroxyindole (5-hydroxyindole jwh-019), n-hexanoic acid (jwh-019 cooh) and two monohydroxylated at the n-alkyl chain (5-oh jwh-019 and 6-oh jwh-019) metabolites . These metabolites may further interact with other biochemical pathways, leading to downstream effects.
Pharmacokinetics
The pharmacokinetics of JWH 019 5-hydroxyindole metabolite involve its metabolism in the human body. JWH 019 is extensively metabolized to 6-OH JWH-019 in human liver microsomes (HLMs) with the KM and Vmax values of 31.5 µM and 432.0 pmol/min/mg
Result of Action
It is expected to have similar effects on the central nervous system to thc .
Biochemical Analysis
Biochemical Properties
The JWH 019 5-hydroxyindole metabolite interacts with various enzymes, proteins, and other biomolecules. It shows a high affinity for both the CB1 and CB2 receptors . The affinities of JWH 019 for both CB1 and CB2 are superior to those of the traditional cannabinoid, Δ9-tetrahydrocannabinol .
Cellular Effects
The JWH 019 5-hydroxyindole metabolite has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The JWH 019 5-hydroxyindole metabolite exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of JWH 019 5-hydroxyindole metabolite involves the hydroxylation of JWH 019. This process typically requires the use of human liver microsomes (HLMs) and recombinant cytochrome P450 enzymes (CYPs), particularly CYP1A2 . The reaction conditions include incubation with HLMs supplemented with NADPH, which facilitates the oxidative metabolism of JWH 019 to produce the 5-hydroxyindole metabolite .
Industrial Production Methods
Industrial production methods for JWH 019 5-hydroxyindole metabolite are not well-documented, as this compound is primarily used for research purposes. The production process would likely involve similar enzymatic hydroxylation techniques used in laboratory settings, scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
The primary reaction that JWH 019 5-hydroxyindole metabolite undergoes is oxidation . This reaction is facilitated by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites .
Common Reagents and Conditions
Reagents: Human liver microsomes, recombinant cytochrome P450 enzymes (CYP1A2), NADPH.
Conditions: Incubation with HLMs and NADPH supplementation.
Major Products
The major product formed from the oxidation of JWH 019 is the 5-hydroxyindole metabolite itself .
Scientific Research Applications
JWH 019 5-hydroxyindole metabolite is primarily used in forensic chemistry and toxicology . It serves as an analytical reference standard for the detection of JWH 019 use in biological samples such as serum and urine . The compound is also used in mass spectrometry applications to study the metabolic pathways and biological effects of synthetic cannabinoids .
Comparison with Similar Compounds
Similar Compounds
JWH 018: Another synthetic cannabinoid with similar metabolic pathways.
JWH 073: Shares structural similarities and undergoes similar metabolic reactions.
AM-2201: A synthetic cannabinoid with comparable metabolic profiles.
Uniqueness
JWH 019 5-hydroxyindole metabolite is unique due to its specific hydroxylation at the indole ring, which distinguishes it from other metabolites of synthetic cannabinoids. This specific hydroxylation can be used as a marker for the detection of JWH 019 use .
Properties
IUPAC Name |
(1-hexyl-5-hydroxyindol-3-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-2-3-4-7-15-26-17-23(22-16-19(27)13-14-24(22)26)25(28)21-12-8-10-18-9-5-6-11-20(18)21/h5-6,8-14,16-17,27H,2-4,7,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEOUPNIXKBJMFF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1C=C(C2=C1C=CC(=C2)O)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101017819 |
Source


|
| Record name | JWH-019 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1379604-70-2 |
Source


|
| Record name | JWH-019 5-hydroxyindole metabolite | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101017819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
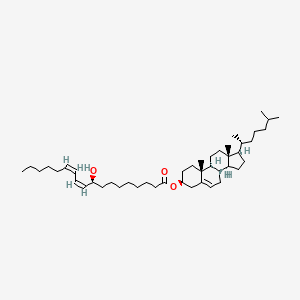
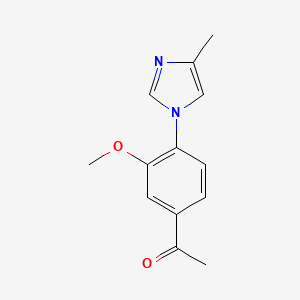
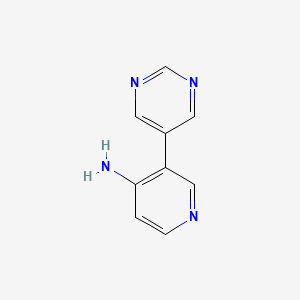
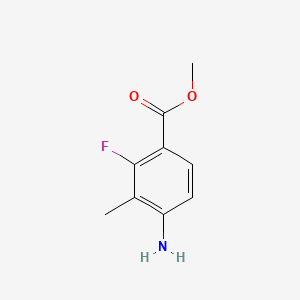
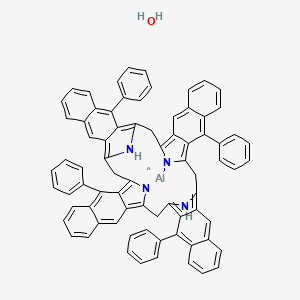
![(E)-but-2-enedioic acid;4-hydroxy-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-oxo-1-phenylquinoline-3-carboxamide](/img/structure/B593971.png)
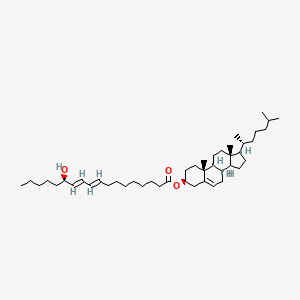
![2-(Pyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B593975.png)
